molecular formula C17H22N4O3S2 B5463506 N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B5463506
M. Wt: 394.5 g/mol
InChI Key: WVNACQAPWNCUDF-UHFFFAOYSA-N
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Description

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Butan-2-ylsulfanyl Group: The thiadiazole intermediate is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to introduce the butan-2-ylsulfanyl group.

    Formation of the Furan Ring: The furan ring can be introduced by reacting furfural with an appropriate amine under acidic conditions.

    Coupling with Piperidine-4-carboxamide: The final step involves coupling the furan derivative with piperidine-4-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butan-2-ylsulfanyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes involved in inflammatory pathways, bacterial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes, disrupt cell membrane integrity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide: shares similarities with other thiadiazole and furan derivatives, such as:

Uniqueness

    Structural Uniqueness:

    Functional Uniqueness: The presence of multiple functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-3-11(2)25-17-20-19-16(26-17)18-14(22)12-6-8-21(9-7-12)15(23)13-5-4-10-24-13/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNACQAPWNCUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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